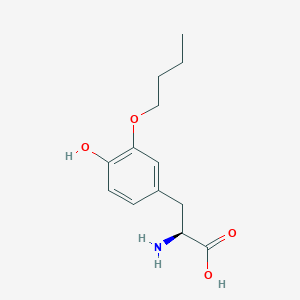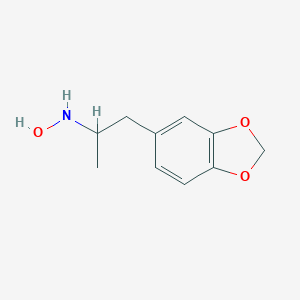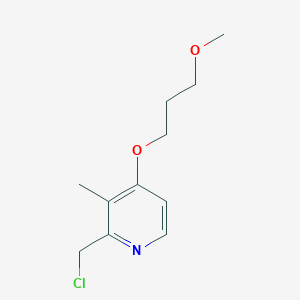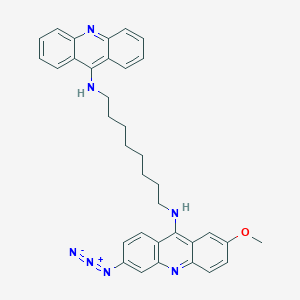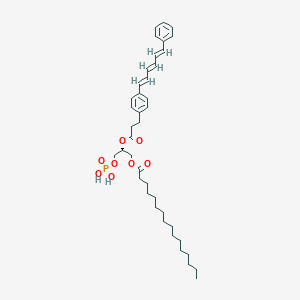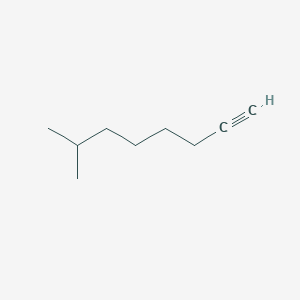
7-Methyloct-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyloct-1-yne is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a strong odor and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 7-Methyloct-1-yne is not well understood. However, it is known to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It is also known to have antimicrobial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
7-Methyloct-1-yne has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects. It has also been shown to have anti-inflammatory properties and to be a potent antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Methyloct-1-yne in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and can also be used in the development of new methods for the synthesis of complex organic molecules. However, one of the limitations of using 7-Methyloct-1-yne is its potential toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin.
Direcciones Futuras
There are several future directions for the use of 7-Methyloct-1-yne in scientific research. One direction is the development of new methods for the synthesis of complex organic molecules. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to understand its mechanism of action and to investigate its potential as a tool for studying enzyme inhibition.
Conclusion:
In conclusion, 7-Methyloct-1-yne is a versatile chemical compound that has various scientific research applications. It can be synthesized using various methods and has been shown to have several biochemical and physiological effects. Although there are some limitations to its use, the future directions for the use of 7-Methyloct-1-yne in scientific research are promising. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying enzyme inhibition.
Métodos De Síntesis
7-Methyloct-1-yne can be synthesized using various methods. One of the most commonly used methods is the Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of an alkene with a terminal alkyne in the presence of a catalytic amount of copper(I) iodide and a base.
Aplicaciones Científicas De Investigación
7-Methyloct-1-yne is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the development of new methods for the synthesis of complex organic molecules.
Propiedades
Número CAS |
118864-33-8 |
|---|---|
Nombre del producto |
7-Methyloct-1-yne |
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
7-methyloct-1-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h1,9H,5-8H2,2-3H3 |
Clave InChI |
RTXYCQAQYUOCHG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC#C |
SMILES canónico |
CC(C)CCCCC#C |
Sinónimos |
1-Octyne, 7-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



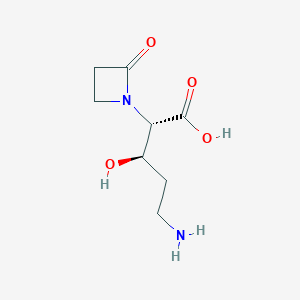
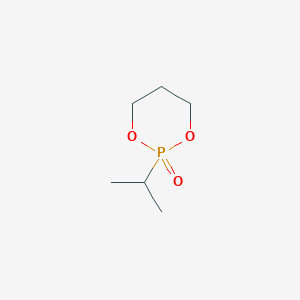
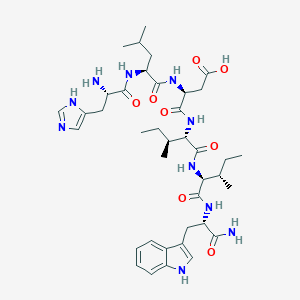
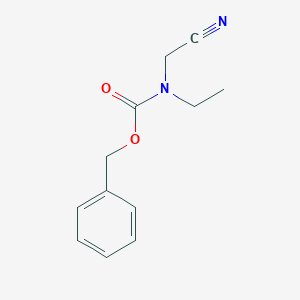
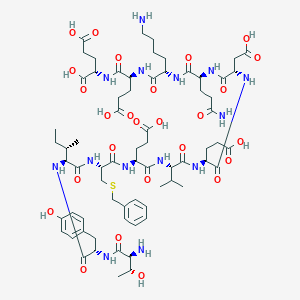
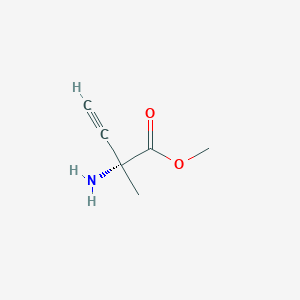
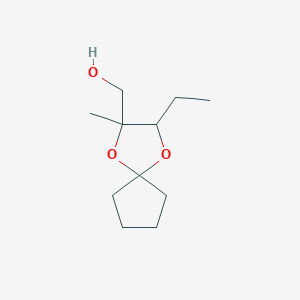
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
